2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine

Kinase Inhibition TRKA Cancer Research

Choose this precisely substituted aminopyrimidine scaffold for your CNS oncology drug discovery programs. Validated derivatives achieve TRKA IC50 = 4.20 nM; cellular activity outperforms 5-fluorouracil (H1975 IC50 2.27 μM vs. 9.37 μM). Its moderate LogP (1.67) enables blood-brain-barrier penetration critical for brain-penetrant kinase inhibitors. The free 4-amine handle supports rapid parallel synthesis and library diversification. Available from multiple global suppliers at ≥95% purity, ensuring supply security and competitive pricing for lead optimization campaigns.

Molecular Formula C6H6F3N3
Molecular Weight 177.13 g/mol
CAS No. 54518-10-4
Cat. No. B1323066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
CAS54518-10-4
Molecular FormulaC6H6F3N3
Molecular Weight177.13 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N)C(F)(F)F
InChIInChI=1S/C6H6F3N3/c1-3-11-4(6(7,8)9)2-5(10)12-3/h2H,1H3,(H2,10,11,12)
InChIKeyIADZCDBSYFRZME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine: Structural and Physicochemical Baseline for Scientific Procurement


2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine (CAS: 54518-10-4) is a trifluoromethyl-substituted aminopyrimidine with the molecular formula C6H6F3N3 and a molecular weight of 177.13 g/mol . Its structure features a pyrimidine core substituted with a methyl group at the 2-position and a trifluoromethyl group at the 6-position, along with a free primary amine at the 4-position . This compound serves primarily as a versatile synthetic building block or intermediate in medicinal chemistry, rather than a final active pharmaceutical ingredient. The calculated logP value of 1.67 indicates moderate lipophilicity, which is a key attribute for its use in the design of drug-like molecules .

Procurement Risk Assessment: Why 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine Cannot Be Substituted with Generic Pyrimidines


Generic substitution of this specific compound with other aminopyrimidines is not possible due to its precise substitution pattern, which is essential for its function as a building block in drug discovery. The unique combination of the 4-amino group, the 2-methyl, and the 6-trifluoromethyl substituents creates a distinct set of electronic and steric properties that are critical for downstream chemical reactions and biological target interactions . Replacing it with a compound like 2-amino-4-(trifluoromethyl)pyrimidine (which lacks the 2-methyl group) or 4-amino-2-(trifluoromethyl)pyrimidine (which has a different substitution pattern) would fundamentally alter the molecular geometry, hydrogen-bonding capacity, and reactivity of the resulting derivatives. This specific scaffold has been identified in patents as a key intermediate for synthesizing potent TRK kinase inhibitors, demonstrating that its structural nuance is non-negotiable for achieving the desired biological activity in lead optimization programs [1].

Quantitative Evidence Guide for Differentiating 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine (CAS 54518-10-4)


TRK Kinase Inhibition Potency: Evidence from Derivative SAR Studies

While the compound itself is an intermediate, its critical role is evidenced by the potency of its direct derivatives. A derivative incorporating the 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine core (Example 3 in a series of patents) demonstrated an IC50 of 22.2 nM against the TRKA kinase [1]. A more optimized derivative (Example 60) from the same chemical series achieved a remarkable IC50 of 4.20 nM [2]. This nanomolar activity in a functional biochemical assay confirms that the core scaffold provides an essential pharmacophore for engaging the ATP-binding pocket of the TRK family of kinases, a validated cancer target [3].

Kinase Inhibition TRKA Cancer Research Medicinal Chemistry

Physicochemical Differentiation: LogP Value for CNS Drug Design

The compound's lipophilicity, quantified by a calculated logP of 1.67, is a key differentiator from related aminopyrimidines lacking the trifluoromethyl group . This logP value falls within the optimal range (1-3) for blood-brain barrier penetration [1]. A structurally related analog, 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, has been explicitly reported to exhibit high gastrointestinal absorption and blood-brain barrier permeability, underscoring the favorable ADME profile conferred by the trifluoromethyl group on this specific core .

ADME Lipophilicity Blood-Brain Barrier Drug Design

Antitumor Activity of Derivatives: A Quantified Advantage in Cellular Models

Derivatives synthesized from the trifluoromethyl-substituted pyrimidine core have shown potent and quantified antitumor activity in cellular assays. One derivative, compound XXId, demonstrated an IC50 of 4.42 ± 0.46 μM against the PC-3 prostate cancer cell line, which was significantly more potent than the positive control, 5-fluorouracil (5-FU), which had an IC50 of 6.39 ± 0.71 μM [1]. Another derivative, compound 17v, showed an IC50 of 2.27 μM against the H1975 lung cancer cell line, again outperforming 5-FU (IC50 = 9.37 μM) . These cellular results provide a downstream validation of the core scaffold's utility in generating compounds with superior antiproliferative activity.

Anticancer Proliferation Assay PC-3 H1975 MTT Assay

Comprehensive Vendor and Supply Chain Availability Data

For procurement officers, the commercial landscape is a critical differentiator. A survey of vendor catalogs shows this compound is available from at least five reputable global suppliers, including Fluorochem (UK), VWR/Avantor (Global), SynQuest Labs (USA), Leyan (China), and Bide Pharm (China) . This multi-source availability contrasts with more niche, custom-synthesis-only pyrimidine building blocks. While specific pricing is often quote-based, the presence of multiple suppliers indicates a competitive market and a lower risk of supply chain disruption. Purity is consistently offered at 95% or higher, with storage conditions specified as refrigerated, which is standard for this compound class .

Procurement Supply Chain Commercial Availability Pricing

Validated Application Scenarios for 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant Kinase Inhibitors

Medicinal chemistry teams focused on designing brain-penetrant kinase inhibitors, particularly those targeting TRK family members, should prioritize this scaffold. The quantitative evidence demonstrates that derivatives achieve low nanomolar potency against TRKA (IC50 = 4.20 nM) and that the core scaffold possesses a favorable logP of 1.67, a physicochemical property correlated with high blood-brain barrier permeability [1]. This positions the compound as an ideal starting point for fragment-based drug design or lead optimization campaigns for CNS oncology targets.

Synthesis of Potent Anticancer Agents via Parallel Chemistry

For laboratories employing parallel synthesis or high-throughput chemistry to discover new anticancer agents, this compound is a validated building block. As evidenced by the cellular data, simple derivatization yields compounds with IC50 values as low as 2.27 μM against the H1975 lung cancer cell line, outperforming the clinically used 5-fluorouracil (IC50 = 9.37 μM) . Its free amine group serves as a robust synthetic handle for rapid diversification, enabling the generation of compound libraries with a high probability of yielding potent hits.

Reliable Building Block for Robust Supply Chain Planning

Procurement managers and research operations directors should select this compound for large-scale or long-term projects requiring a reliable chemical supply. Unlike more esoteric building blocks, this compound is commercially available from at least five established global suppliers, ensuring competitive pricing and mitigating the risk of single-source supply disruptions . This multi-sourcing, combined with consistent quality (95%+ purity), makes it a secure choice for projects transitioning from discovery to preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.